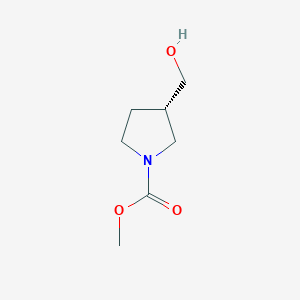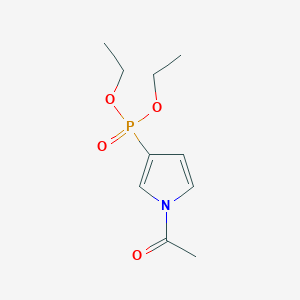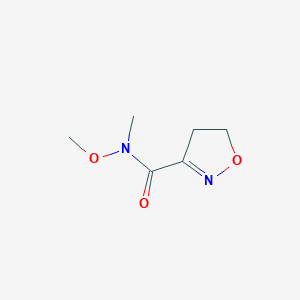![molecular formula C10H11NO2 B12872699 (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of various biologically important compounds
Vorbereitungsmethoden
The synthesis of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters, catalyzed by a chiral squaramide . This reaction yields highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position with excellent stereoselectivities (d.r. > 20:1 and up to 98% ee) . Another method involves the Michael addition of 5H-oxazol-4-ones to α,β-unsaturated ketones, catalyzed by a bifunctional organocatalyst . These methods provide efficient and stereoselective routes to the desired compound.
Analyse Chemischer Reaktionen
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be compared with other similar compounds, such as:
5H-oxazol-4-ones: These compounds share a similar core structure and exhibit diverse chemical reactivity.
α,β-unsaturated ketones: These compounds are often used as substrates in reactions involving oxazolones.
γ-keto esters: These compounds are commonly used in the synthesis of functionalized oxazolones.
The uniqueness of this compound lies in its specific structural features and the stereoselective synthetic routes available for its preparation.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-[(Z)-prop-1-enyl]-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C10H11NO2/c1-2-4-9-11-10-7(12)5-3-6-8(10)13-9/h2,4H,3,5-6H2,1H3/b4-2- |
InChI-Schlüssel |
IFBKODGEMHZPBP-RQOWECAXSA-N |
Isomerische SMILES |
C/C=C\C1=NC2=C(O1)CCCC2=O |
Kanonische SMILES |
CC=CC1=NC2=C(O1)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)


![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)







![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)

![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
